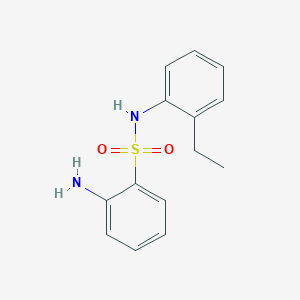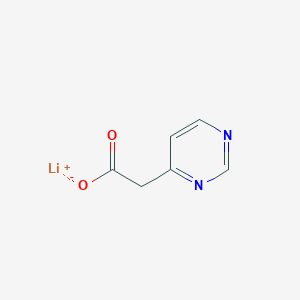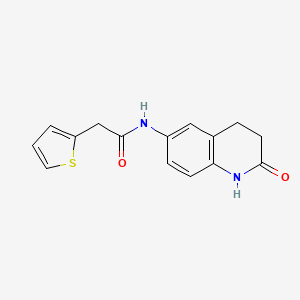
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that belongs to the quinoline derivatives family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The thiophen-2-yl group can be introduced through subsequent reactions involving thiophene derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve yield.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its quinoline core makes it a versatile intermediate in organic synthesis.
Biology: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics and antifungal drugs.
Medicine: The compound has been studied for its pharmacological properties, including its potential use in treating various diseases. Its derivatives have been investigated for their anti-inflammatory, antiviral, and anticancer activities.
Industry: In the materials science industry, this compound is used in the development of advanced materials with specific properties, such as conductivity and stability.
作用机制
The mechanism by which N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide exerts its effects involves interaction with specific molecular targets. The quinoline core can bind to enzymes and receptors, modulating their activity. The thiophen-2-yl group enhances the compound's ability to penetrate cell membranes, increasing its bioavailability and efficacy.
相似化合物的比较
N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: Similar structure but different position of the acetamide group.
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine: Contains a sulfonyl group instead of the thiophen-2-yl group.
Uniqueness: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophen-2-yl group, which imparts distinct chemical and biological properties compared to similar compounds. This group enhances the compound's ability to interact with biological targets, making it more effective in certain applications.
属性
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14-6-3-10-8-11(4-5-13(10)17-14)16-15(19)9-12-2-1-7-20-12/h1-2,4-5,7-8H,3,6,9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGCXQJWUHGIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
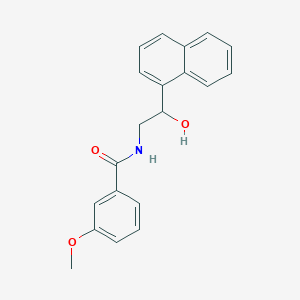
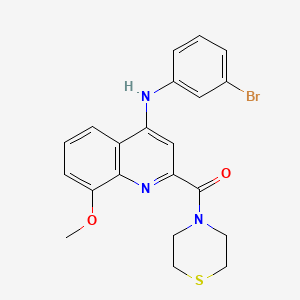
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2865831.png)
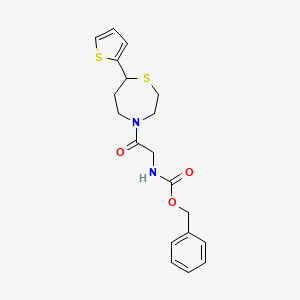
![1-(2,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2865833.png)
![methyl 4-[(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]benzoate](/img/structure/B2865835.png)
![1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2865836.png)
![[4-Iodo-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2865837.png)
![N-[1-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2865838.png)
![2-(4-ethoxyphenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865839.png)
![tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2865840.png)
![ethyl 5-(4-chloro-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865841.png)
